molecular formula C₂₂H₂₂O₆ B1153752 Dibenzyl 2-Acetyl-3-oxohexanedioate

Dibenzyl 2-Acetyl-3-oxohexanedioate

Cat. No.: B1153752
M. Wt: 382.41
Attention: For research use only. Not for human or veterinary use.
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Description

Dibenzyl 2-Acetyl-3-oxohexanedioate is a synthetic organic compound with the molecular formula C₁₇H₂₀O₆ and a molecular weight of 320.34 g/mol. Structurally, it features a hexanedioate backbone substituted with acetyl and oxo groups at the 2- and 3-positions, respectively, and benzyl ester groups at both termini. This compound is characterized as an oily substance with solubility in methanol, dichloromethane (DCM), and ethyl acetate . Its primary application lies in pharmaceutical synthesis, particularly as an intermediate in the production of Succinylacetone, a biomarker for diagnosing hepatorenal tyrosinemia—a rare metabolic disorder .

Properties

Molecular Formula

C₂₂H₂₂O₆

Molecular Weight

382.41

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of dibenzyl-containing compounds leads to significant variations in their properties and applications. Below is a detailed analysis of Dibenzyl 2-Acetyl-3-oxohexanedioate compared to analogous compounds.

Structural Analog: 1-Benzyl 6-Ethyl 2-Acetyl-3-oxohexanedioate

This compound shares the same hexanedioate core and acetyl/oxo substituents but differs in ester substitution: one benzyl group is replaced with an ethyl group.

  • Molecular Formula : C₁₇H₂₀O₆ (identical molecular weight: 320.34 g/mol).
  • Applications: Functions as a diagnostic intermediate for hepatorenal tyrosinemia, similar to Dibenzyl 2-Acetyl-3-oxohexanedioate.

Dibenzyl Sulfide and Dibenzyl Sulfone

These sulfur-containing analogs (purchased from Aldrich Chemical Company) feature a sulfide (-S-) or sulfone (-SO₂-) group instead of the ester/oxo backbone.

  • Molecular Formulas :
    • Dibenzyl Sulfide: C₁₄H₁₄S (MW: 214.32 g/mol).
    • Dibenzyl Sulfone: C₁₄H₁₄O₂S (MW: 246.32 g/mol).
  • Functional Differences : The sulfide/sulfone groups confer distinct reactivity, such as oxidation resistance (sulfone) or participation in nucleophilic reactions (sulfide).
  • Applications: Used in microbiological studies and synthetic chemistry. Dibenzyl sulfone, for instance, is noted for high purity (≥98%), suggesting stability in harsh conditions .

Dibenzyl Ether

A fragrance industry compound regulated by IFRA standards.

  • Molecular Formula : C₁₄H₁₄O (MW: 198.26 g/mol).
  • Functional Group : Ether linkage (-O-), which is less polar than esters or sulfones.
  • Applications: Utilized in perfumes and cosmetics.

Other Dibenzyl Derivatives

lists compounds like Dibenzyl (2-Hydroxy-3,4-dihydro-2H-pyran-3,6-diyl)dicarbamate and 1,3-Dibenzyl Anthrose, which incorporate additional functional groups (e.g., carbamate, pyran rings). These structures expand applications into drug delivery and antimicrobial agents but lack the acetyl/oxo motif critical to the target compound’s role in metabolic diagnostics.

Data Tables: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Solubility Applications Source
Dibenzyl 2-Acetyl-3-oxohexanedioate C₁₇H₂₀O₆ 320.34 Acetyl, Oxo, Ester Methanol, DCM, EtOAc Medical intermediate
1-Benzyl 6-Ethyl 2-Acetyl-3-oxohexanedioate C₁₇H₂₀O₆ 320.34 Acetyl, Oxo, Ester (mixed) Similar to above Diagnostic synthesis
Dibenzyl Sulfide C₁₄H₁₄S 214.32 Sulfide Not specified Microbiology, synthesis
Dibenzyl Sulfone C₁₄H₁₄O₂S 246.32 Sulfone Not specified High-stability applications
Dibenzyl Ether C₁₄H₁₄O 198.26 Ether Not specified Fragrances, cosmetics

Key Research Findings

  • Functional Group Impact: The acetyl/oxo groups in Dibenzyl 2-Acetyl-3-oxohexanedioate enable keto-enol tautomerism, enhancing its reactivity in forming Succinylacetone. In contrast, sulfides/sulfones exhibit redox activity, and ethers prioritize volatility for fragrances .
  • Safety Considerations : Dibenzyl ether’s IFRA regulations contrast with the target compound’s medical use, underscoring the need for application-specific toxicological studies .
  • Synthetic Utility: Mixed ester derivatives (e.g., 1-Benzyl 6-Ethyl) demonstrate how minor structural changes optimize intermediates for specific diagnostic pathways .

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